Amino-PEG5-t-butyl ester

Descripción general

Descripción

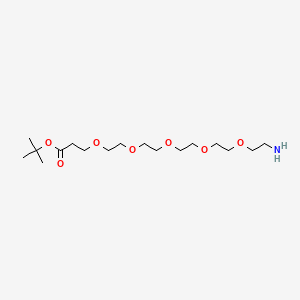

Amino-PEG5-t-butyl ester is a PEG derivative containing an amino group with a t-butyl protected carboxyl group . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Synthesis Analysis

Amino-PEG5-t-butyl ester can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation . It can be used in applications such as its synthetic incorporation into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation .Molecular Structure Analysis

The empirical formula of Amino-PEG5-t-butyl ester is C17H35NO7 . The molecular weight is 365.46 . The molecule contains a total of 59 bonds, including 24 non-H bonds, 1 multiple bond, 19 rotatable bonds, 1 double bond, 1 ester (aliphatic), 1 primary amine (aliphatic), and 5 ethers (aliphatic) .Chemical Reactions Analysis

The amino group of Amino-PEG5-t-butyl ester is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Physical And Chemical Properties Analysis

Amino-PEG5-t-butyl ester is a liquid . Its refractive index is 1.4534 and its density is 1.4690 g/mL .Aplicaciones Científicas De Investigación

Bioconjugation in Drug Development

Scientific Field

Medicinal Chemistry and Pharmacology

Application Summary

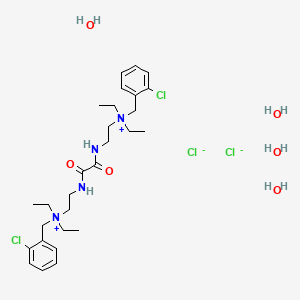

Bioconjugation refers to the process of chemically linking two molecules, typically a drug and a carrier or targeting moiety. Amino-PEG5-t-butyl ester is used in the development of antibody-drug conjugates (ADCs), which are designed to target and deliver cytotoxic drugs to cancer cells specifically.

Methods of Application

The amino group of Amino-PEG5-t-butyl ester is conjugated to a monoclonal antibody, while the t-butyl-protected carboxyl group is linked to a cytotoxic drug. The t-butyl group is deprotected under acidic conditions to reveal the active carboxylate that can react with primary amines on the drug molecule.

Results Summary

ADCs developed using this method have shown increased specificity and reduced systemic toxicity in preclinical models. The linker’s hydrophilic PEG chain enhances solubility and stability of the conjugate .

Synthesis of Small Molecule Conjugates

Scientific Field

Organic Chemistry

Application Summary

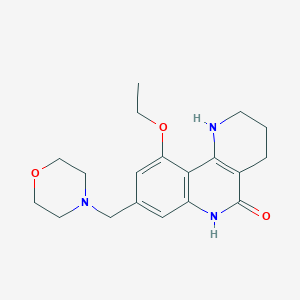

Amino-PEG5-t-butyl ester serves as a building block for synthesizing small molecule conjugates. These conjugates can be used for targeted delivery systems, diagnostic agents, or as part of complex biomolecular structures.

Methods of Application

The compound is used to link small molecules with biomolecules, such as peptides or proteins, through amide bond formation. The reaction typically involves activating the carboxyl group followed by coupling with an amine-functionalized molecule.

Results Summary

Conjugates synthesized using Amino-PEG5-t-butyl ester have demonstrated enhanced target affinity and improved pharmacokinetic properties in various studies .

Development of Proteolysis-Targeting Chimeras (PROTACs)

Scientific Field

Chemical Biology

Application Summary

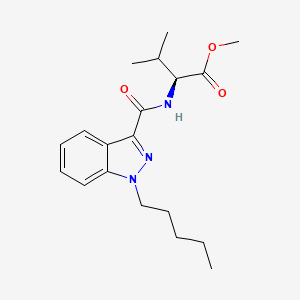

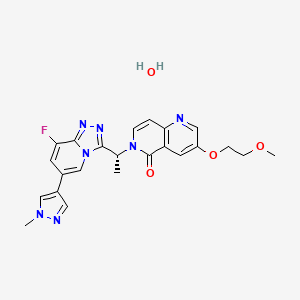

PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. Amino-PEG5-t-butyl ester is used in the synthesis of PROTAC molecules.

Methods of Application

The amino group of the compound is linked to a ligand for the target protein, while the carboxyl group is attached to a ligand for an E3 ligase. The PEG spacer enhances the molecular flexibility and solubility required for efficient PROTAC function.

Results Summary

PROTACs utilizing Amino-PEG5-t-butyl ester have shown effective degradation of target proteins in cellular assays, with potential implications for treating diseases like cancer .

Creation of Advanced Biomaterials

Scientific Field

Materials Science

Application Summary

Amino-PEG5-t-butyl ester is used in the design of advanced biomaterials, including hydrogels and biocompatible coatings, which have applications in tissue engineering and medical implants.

Methods of Application

The compound is incorporated into polymer networks to introduce functional groups that can crosslink with biomolecules or facilitate cell adhesion. The PEG component provides hydration and flexibility to the materials.

Results Summary

Materials incorporating Amino-PEG5-t-butyl ester have shown improved biocompatibility and mechanical properties suitable for various biomedical applications .

Nanotechnology and Drug Delivery Systems

Scientific Field

Nanotechnology

Application Summary

In nanotechnology, Amino-PEG5-t-butyl ester is utilized to modify the surface of nanoparticles, enhancing their biocompatibility and enabling targeted drug delivery.

Methods of Application

Nanoparticles are functionalized with the compound to present an amine group on the surface, which can be further modified with targeting ligands or therapeutic agents.

Results Summary

Modified nanoparticles have exhibited increased circulation time, reduced immunogenicity, and targeted delivery capabilities in preclinical studies .

Functional Coatings for Medical Devices

Scientific Field

Biomedical Engineering

Application Summary

Amino-PEG5-t-butyl ester is applied in the development of functional coatings for medical devices. These coatings aim to reduce fouling, prevent infection, and improve device integration with biological tissues.

Methods of Application

The compound is used to create a layer on the device surface that can be further modified with antimicrobial peptides or cell-adhesion molecules. The PEG chain provides a hydrated interface that resists protein adsorption.

Results Summary

Coated devices have demonstrated reduced bacterial adhesion and enhanced tissue compatibility in laboratory tests .

Each of these applications showcases the versatility of Amino-PEG5-t-butyl ester in scientific research, highlighting its role in advancing various fields through innovative methodologies and significant results. The detailed descriptions and outcomes provide a clear understanding of the compound’s potential and its impact on scientific progress.

Peptide Synthesis and Modification

Scientific Field

Peptide Chemistry

Application Summary

Amino-PEG5-t-butyl ester is employed in peptide synthesis for the modification of peptide chains. It is particularly useful for introducing PEG spacers into peptides, which can improve their solubility and stability.

Methods of Application

The amino group of the compound is reacted with the carboxyl terminus of a peptide chain, extending it with a PEG spacer. The t-butyl ester group can then be deprotected to expose a reactive carboxyl group for further conjugation.

Results Summary

Peptides modified with Amino-PEG5-t-butyl ester have shown enhanced pharmacokinetic properties and reduced aggregation in solution, leading to improved bioavailability .

Surface Modification of Diagnostic Devices

Scientific Field

Diagnostic Engineering

Application Summary

In the field of diagnostics, Amino-PEG5-t-butyl ester is used to modify the surface of devices such as biosensors and microarrays. The modification aims to improve the sensitivity and specificity of these devices.

Methods of Application

The compound is used to coat the device surface, introducing functional groups that can bind to specific biomarkers. The PEG spacer provides a flexible and hydrophilic environment that minimizes non-specific interactions.

Results Summary

Devices modified with Amino-PEG5-t-butyl ester have demonstrated increased detection limits and reduced false-positive rates in diagnostic tests .

Targeted Gene Delivery

Scientific Field

Gene Therapy

Application Summary

Amino-PEG5-t-butyl ester is utilized in gene therapy for the targeted delivery of genetic material. It is used to modify vectors, such as viruses or liposomes, to enhance their delivery efficiency to specific cells.

Methods of Application

The compound is conjugated to the vector surface, providing a site for attachment of targeting ligands. The PEG spacer helps to evade the immune system and prolong circulation time in the bloodstream.

Results Summary

Vectors modified with Amino-PEG5-t-butyl ester have shown improved transfection efficiency and targeted gene expression in specific cell types .

Immunoassay Development

Scientific Field

Immunology

Application Summary

In immunoassays, Amino-PEG5-t-butyl ester is used to conjugate haptens or antigens to carrier proteins or solid supports. This enhances the assay’s sensitivity and dynamic range.

Methods of Application

The amino group of the compound is linked to the hapten, while the carboxyl group is conjugated to a carrier protein or immobilized on a solid support. The PEG spacer increases the accessibility of the hapten to antibodies.

Results Summary

Immunoassays using Amino-PEG5-t-butyl ester-conjugated haptens have shown higher sensitivity and specificity, enabling the detection of low-abundance analytes .

Therapeutic Protein PEGylation

Scientific Field

Biopharmaceuticals

Application Summary

PEGylation is the process of attaching PEG chains to therapeutic proteins to improve their therapeutic properties. Amino-PEG5-t-butyl ester is used for the PEGylation of proteins, enhancing their stability and half-life.

Methods of Application

The amino group of the compound is conjugated to the protein, while the t-butyl ester group is deprotected to allow further functionalization or to terminate the PEGylation process.

Results Summary

PEGylated proteins using Amino-PEG5-t-butyl ester have exhibited increased resistance to proteolytic degradation and reduced immunogenicity, resulting in extended circulation times in vivo .

Ligand Binding Studies

Scientific Field

Biochemistry

Application Summary

Amino-PEG5-t-butyl ester is used in ligand binding studies to investigate the interactions between biomolecules. It acts as a linker to attach small molecule ligands to larger biomolecules or solid supports.

Methods of Application

The compound is used to covalently attach ligands to proteins or other macromolecules. The PEG spacer provides flexibility and reduces steric hindrance, facilitating the interaction studies.

Results Summary

Studies using Amino-PEG5-t-butyl ester-linked ligands have provided valuable insights into binding kinetics, affinities, and the structural basis of biomolecular interactions .

These additional applications further illustrate the broad utility of Amino-PEG5-t-butyl ester in various scientific research fields, contributing to advancements in technology and therapeutic development.

Ligand Synthesis for Molecular Imaging

Scientific Field

Molecular Imaging

Application Summary

Amino-PEG5-t-butyl ester is used in the synthesis of ligands for molecular imaging techniques such as PET and MRI. These ligands can be tagged with imaging agents to visualize biological processes in vivo.

Methods of Application

The compound is conjugated to imaging agents like radioisotopes or contrast agents. The PEG spacer enhances the pharmacokinetics and biodistribution of the imaging agents.

Results Summary

Ligands synthesized with Amino-PEG5-t-butyl ester have been used successfully in preclinical studies to image cancerous tissues and monitor therapeutic responses .

Surface Engineering for Biosensors

Scientific Field

Analytical Chemistry

Application Summary

In biosensor technology, Amino-PEG5-t-butyl ester is utilized to engineer sensor surfaces to improve their sensitivity and selectivity for various analytes.

Methods of Application

The compound is used to functionalize the surface of biosensors, allowing for the immobilization of specific receptors or enzymes that interact with the target analyte.

Results Summary

Biosensors with surfaces engineered using Amino-PEG5-t-butyl ester have shown enhanced performance in detecting low concentrations of biomarkers .

Polymer Therapeutics

Scientific Field

Polymer Science

Application Summary

Amino-PEG5-t-butyl ester is instrumental in creating polymer therapeutics, which are macromolecular drugs designed for targeted therapy and controlled drug release.

Methods of Application

The compound is incorporated into polymeric drug carriers, providing functional groups for drug conjugation and targeting moieties. The PEG chain improves the carrier’s solubility and biocompatibility.

Results Summary

Polymer therapeutics using Amino-PEG5-t-butyl ester have demonstrated controlled release profiles and targeted delivery in various therapeutic studies .

Protein PEGylation for Enzyme Replacement Therapy

Scientific Field

Clinical Biochemistry

Application Summary

Amino-PEG5-t-butyl ester is used for the PEGylation of enzymes in enzyme replacement therapies, which treat diseases caused by enzyme deficiencies.

Methods of Application

Enzymes are PEGylated using the compound to enhance their stability and reduce immunogenicity. The PEGylation process involves the conjugation of the amino group to the enzyme’s surface.

Results Summary

PEGylated enzymes have shown improved pharmacodynamics and reduced clearance rates, leading to enhanced therapeutic efficacy .

Hydrogel Formation for Drug Delivery

Scientific Field

Pharmaceutical Sciences

Application Summary

Amino-PEG5-t-butyl ester is a key component in the formation of hydrogels used as drug delivery systems, particularly for localized and sustained drug release.

Methods of Application

The compound is used to crosslink hydrophilic polymers, forming a hydrogel network that can encapsulate drugs. The degradation rate of the hydrogel can be tuned to control drug release.

Results Summary

Hydrogels formed with Amino-PEG5-t-butyl ester have been utilized in various drug delivery applications, showing promising results in achieving desired release kinetics .

Coating Agents for Cell Culture

Scientific Field

Cell Biology

Application Summary

In cell culture, Amino-PEG5-t-butyl ester is used to coat culture dishes to promote cell adhesion and growth, particularly for cells that are sensitive to the culture environment.

Methods of Application

Culture surfaces are coated with the compound to introduce functional groups that enhance cell attachment and proliferation. The PEG spacer provides a hydrated, non-fouling environment.

Results Summary

Cell cultures grown on surfaces coated with Amino-PEG5-t-butyl ester have shown improved cell viability and growth characteristics .

Safety And Hazards

Direcciones Futuras

Amino-PEG5-t-butyl ester can be used for bioconjugation or as a building block for synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation . Examples of applications include its synthetic incorporation into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation .

Propiedades

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35NO7/c1-17(2,3)25-16(19)4-6-20-8-10-22-12-14-24-15-13-23-11-9-21-7-5-18/h4-15,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTIRQZQKAJSIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amino-PEG5-t-butyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-4-Amino-6-((1-(6-fluoro-1-(pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile](/img/structure/B605386.png)

![2-[(2S,5S,6S)-4-[(1R)-2-tert-butylsulfonyl-1-cyclopropylethyl]-6-(3-chlorophenyl)-5-(4-chlorophenyl)-3-oxomorpholin-2-yl]acetic acid](/img/structure/B605388.png)

![1-[3-(2-Ethylpyrazol-3-yl)oxy-5-[(3-hydroxy-3-methylcyclobutyl)methyl]pyridin-2-yl]-3-methylurea](/img/structure/B605389.png)

![(S)-4-Amino-6-((1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile](/img/structure/B605390.png)

![(R)-2-(4'-(4-(((1-(2-Chlorophenyl)ethoxy)carbonyl)amino)-3-methylisoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B605391.png)